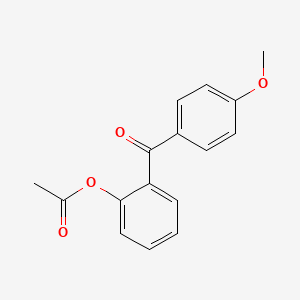

2-Acetoxy-4'-methoxybenzophenone

Vue d'ensemble

Description

2-Acetoxy-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-methoxybenzophenone typically involves the acetylation of 4’-methoxybenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-methoxybenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Acetoxy-4’-methoxybenzophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetoxy group.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

Applications De Recherche Scientifique

2-Acetoxy-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetoxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

4-Methoxybenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

2-Hydroxy-4’-methoxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, which alters its chemical properties and reactivity.

2,2’-Dihydroxy-4-methoxybenzophenone: Contains additional hydroxyl groups, increasing its potential for hydrogen bonding and altering its solubility and reactivity.

Uniqueness: 2-Acetoxy-4’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Activité Biologique

2-Acetoxy-4'-methoxybenzophenone (AMBP) is a synthetic compound with significant interest in biochemical and pharmacological research. Its molecular formula is C16H14O4, and it has a molecular weight of 270.28 g/mol. This compound exhibits various biological activities, including interactions with enzymes and modulation of cellular processes. This article explores the biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, transport and distribution, and potential therapeutic applications of AMBP.

AMBP has been shown to interact with various biomolecules, particularly enzymes involved in metabolic pathways. One notable interaction is with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to the inhibition or activation of enzymatic activity, influencing metabolic reactions and pathways.

Cellular Effects

AMBP affects multiple cellular processes, including:

- Gene Expression Modulation : AMBP can alter the expression of genes related to oxidative stress responses and apoptosis.

- Cell Signaling Pathways : It modulates cell signaling pathways that are vital for cell survival and function.

- Metabolic Enzyme Activity : The compound impacts key metabolic enzymes, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of AMBP involves its binding to specific proteins and enzymes. For instance:

- DNA Repair Inhibition : AMBP may inhibit enzymes involved in DNA repair, affecting how cells respond to DNA damage.

- Transcription Factor Interaction : It can modulate gene expression by interacting with transcription factors, altering cellular responses.

Metabolic Pathways

AMBP participates in various metabolic pathways through phase I and phase II reactions. Its metabolism involves the following:

- Phase I Reactions : Typically involve oxidation or reduction processes mediated by cytochrome P450 enzymes.

- Phase II Reactions : Conjugation reactions that increase water solubility for excretion.

These metabolic processes lead to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of AMBP within biological systems are critical for its efficacy:

- Cell Membrane Transport : AMBP can cross cell membranes via specific transporters.

- Subcellular Localization : Once inside the cell, it can accumulate in organelles such as mitochondria or the nucleus, influencing its biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of AMBP in various contexts:

- Antioxidant Activity : Research indicates that AMBP exhibits antioxidant properties by reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : In vitro studies have shown that AMBP can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Cytotoxicity Studies : AMBP has demonstrated cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Propriétés

IUPAC Name |

[2-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXIVMHHTLDFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641552 | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-85-8 | |

| Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.